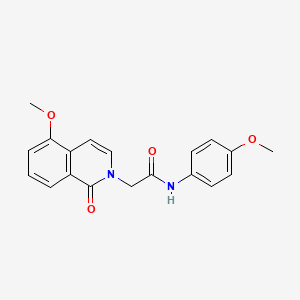

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide

描述

This compound features a 1,2-dihydroisoquinolinone core substituted with a 5-methoxy group, linked via an acetamide bridge to a 4-methoxyphenyl moiety. The dihydroisoquinolinone scaffold is notable for its planar aromatic system, which facilitates interactions with biological targets such as enzymes or receptors.

属性

IUPAC Name |

2-(5-methoxy-1-oxoisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-24-14-8-6-13(7-9-14)20-18(22)12-21-11-10-15-16(19(21)23)4-3-5-17(15)25-2/h3-11H,12H2,1-2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBKFNKAIRVSDAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

Introduction of the Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

Acetamide Formation: The acetamide moiety can be introduced through acylation reactions, where an amine reacts with an acyl chloride or anhydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反应分析

Types of Reactions

2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride, resulting in the formation of reduced isoquinoline derivatives.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles such as thiols or amines replace the methoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, lithium aluminum hydride.

Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products Formed

Oxidation: Quinones, carboxylic acids.

Reduction: Reduced isoquinoline derivatives.

Substitution: Thiolated or aminated derivatives.

科学研究应用

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity : Preliminary studies have shown that derivatives of isoquinoline possess inherent antibacterial properties. The compound has demonstrated effectiveness against several bacterial strains, suggesting its potential as an antimicrobial agent.

- Anticancer Activity : The compound's structure suggests it may interact with specific molecular targets involved in cancer progression. In vitro studies have indicated that it may induce apoptosis in cancer cell lines, showing promise as a potential anticancer agent.

Antimicrobial Efficacy

A study published in a peer-reviewed journal examined the antimicrobial efficacy of isoquinoline derivatives, establishing a correlation between structural features and biological activity. The findings indicated that modifications to the methoxy group significantly enhanced antimicrobial potency against gram-positive bacteria.

Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range. This suggests a potential for development into anticancer agents. For instance:

Similar Compounds

Some structurally similar compounds include:

- 3,4-dihydroisoquinolin-1(2H)-one derivatives

- 5,7-dihydroxy-4-oxo-4H-chromen-2-yl derivatives

Uniqueness

What sets 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its stability and biological activity, making it a valuable candidate for various research applications.

作用机制

The mechanism of action of 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.

Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.

Affecting Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.

相似化合物的比较

Comparison with Structurally Similar Compounds

Anti-Cancer Quinazoline Sulfonyl Acetamides

Compounds 38, 39, and 40 from share the N-(4-methoxyphenyl)acetamide group but replace the dihydroisoquinolinone with a quinazoline sulfonyl core. Key differences include:

- Core Heterocycle: Quinazoline sulfonyl groups introduce a bulkier, more polar structure compared to the planar isoquinolinone.

- Substituents : The quinazoline derivatives include pyrrolidin-1-yl , piperidin-1-yl , and morpholin-4-yl groups, which enhance hydrogen-bonding capacity.

- Activity : These compounds demonstrated IC₅₀ values < 10 μM against HCT-1 (colon), MCF-7 (breast), and PC-3 (prostate) cancer cell lines in MTT assays, suggesting superior anti-cancer potency compared to simpler acetamides .

Table 1: Anti-Cancer Activity of Selected Acetamides

Flavone-Derived Acetamides with Adenosine A2B Receptor Affinity

Compound VIf () incorporates a chromen-4-one (flavone) core linked to the N-(4-methoxyphenyl)acetamide group. Key distinctions:

- Planarity vs. Flexibility: The flavone system is rigid and planar, favoring interactions with flat binding pockets (e.g., adenosine receptors), whereas the dihydroisoquinolinone offers moderate flexibility.

- Activity: VIf showed Kᵢ < 100 nM for adenosine A2B receptors, highlighting how core heterocycles dictate target selectivity. No anti-cancer data are reported, underscoring pharmacological divergence based on structural motifs .

Controlled Substances with Methoxyphenyl Acetamide Moieties

Ocfentanil () shares the N-(4-methoxyphenyl)acetamide group but includes a piperidinyl opioid pharmacophore. This compound’s μ-opioid receptor agonism (EC₅₀ ~ 1 nM) illustrates how minor structural changes—such as replacing the isoquinolinone with a piperidine—can radically alter pharmacological profiles .

Morpholinone and Oxadiazole Derivatives

and describe acetamides with morpholinone or oxadiazole cores. For example:

Structural and Pharmacological Insights

- Solubility: The dihydroisoquinolinone’s partial saturation may improve aqueous solubility relative to fully aromatic cores (e.g., quinazoline).

- Target Selectivity: The isoquinolinone scaffold is understudied in oncology compared to flavones or quinazolines, suggesting unique opportunities for mechanism-of-action studies .

生物活性

The compound 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide is a synthetic derivative of isoquinoline, notable for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and the implications of its activity in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is . It features:

- A methoxy group that enhances lipophilicity.

- An isoquinoline moiety which is known for various biological activities.

- An acetamide structure that contributes to its pharmacological properties.

The unique combination of these functional groups suggests potential interactions with biological targets, making it a candidate for further research in drug development.

Biological Activity

Research indicates that compounds similar to This compound exhibit various biological activities:

Antitumor Activity

Isoquinoline derivatives have shown promise in inhibiting cancer cell proliferation. For instance, studies have indicated that related compounds can inhibit the growth of mycobacteria, suggesting potential applications in treating tuberculosis and possibly other cancers due to their ability to interfere with cellular processes involved in tumor growth.

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties. Research on isoquinoline derivatives has demonstrated their ability to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and cardiovascular diseases .

Antimicrobial Properties

Preliminary studies suggest that the compound may exhibit antimicrobial activity against various pathogens. The presence of the methoxy group enhances membrane permeability, which could improve the compound's effectiveness against bacterial infections .

The mechanism by which This compound exerts its effects likely involves:

- Enzyme Inhibition : The compound may interact with enzymes critical to disease processes, such as those involved in inflammation or cancer cell proliferation.

- Receptor Modulation : It may bind to specific receptors, altering their activity and leading to downstream effects beneficial for therapeutic outcomes .

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of isoquinoline derivatives, it was found that compounds structurally similar to our target exhibited significant inhibition of tumor cell lines. The mechanism involved apoptosis induction through mitochondrial pathways .

Case Study 2: Anti-inflammatory Properties

Another research effort focused on the anti-inflammatory potential of related compounds. Results indicated a reduction in pro-inflammatory cytokines when treated with isoquinoline derivatives, suggesting a pathway through which these compounds could alleviate symptoms in inflammatory diseases .

Synthesis and Production

The synthesis of This compound typically involves multi-step organic reactions:

- Formation of Isoquinoline Core : Starting from appropriate precursors, the isoquinoline structure is constructed through cyclization reactions.

- Introduction of Functional Groups : Methoxy and acetamide groups are introduced via nucleophilic substitutions.

- Purification : The final product undergoes purification processes such as crystallization or chromatography to ensure high purity and yield.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Compound A | Isoquinoline core | Antimicrobial |

| Compound B | Dihydropyridine | Antitumor |

| Compound C | Benzimidazole | Anti-inflammatory |

This table illustrates how similar compounds share structural features but differ in their specific biological activities.

常见问题

Q. What are the established synthetic routes for 2-(5-methoxy-1-oxo-1,2-dihydroisoquinolin-2-yl)-N-(4-methoxyphenyl)acetamide, and what reaction conditions are critical for yield optimization?

The synthesis typically involves multi-step protocols, including:

- Core scaffold formation : Condensation of substituted isoquinolinone derivatives with chloroacetamide intermediates under basic conditions (e.g., potassium carbonate in DMF) .

- Functionalization : Methoxy group introduction via nucleophilic substitution or protection/deprotection strategies .

- Coupling reactions : Amide bond formation between the isoquinolinone moiety and 4-methoxyaniline using coupling agents like EDCl/HOBt or via direct acid-chloride activation .

Key conditions : Temperature control (room temperature to 80°C), inert atmosphere (N₂/Ar), and TLC monitoring for reaction completion .

Q. How are spectroscopic techniques (NMR, IR, MS) applied to confirm the structure of this compound?

- ¹H/¹³C NMR : Peaks for methoxy groups (~δ 3.8–4.0 ppm for OCH₃), isoquinolinone aromatic protons (δ 6.9–8.1 ppm), and acetamide NH (δ ~9.8 ppm) .

- IR : Stretching vibrations for carbonyl groups (C=O at ~1667 cm⁻¹) and NH (3509 cm⁻¹) .

- Mass spectrometry : Molecular ion [M+H]⁺ matching theoretical mass (e.g., m/z 430.2 for a related derivative) .

Validation : Cross-referencing with computed PubChem data ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

- Experimental design : Use orthogonal assays (e.g., enzymatic inhibition vs. cell-based models) to validate target engagement .

- Pharmacokinetic analysis : Assess bioavailability and metabolic stability (e.g., liver microsome assays) to explain discrepancies between in vitro potency and in vivo efficacy .

- Toxicity screening : Evaluate off-target effects in models like Wistar rats, as described for hypoglycemic analogs .

Q. What strategies mitigate challenges in purifying this compound due to its solubility limitations?

- Solvent optimization : Use polar aprotic solvents (DMF, DMSO) for reaction steps and switch to ethyl acetate/hexane for crystallization .

- Chromatography : Gradient elution on silica gel (e.g., 0–8% MeOH in CH₂Cl₂) resolves polar byproducts .

- Recrystallization : Slow cooling from hot ethanol/water mixtures improves crystal purity .

Q. How can computational methods aid in predicting the compound’s reactivity or binding modes?

- DFT calculations : Model electron density for methoxy and carbonyl groups to predict nucleophilic/electrophilic sites .

- Molecular docking : Screen against targets like kinases or GPCRs using PubChem 3D conformer data .

- MD simulations : Assess stability of acetamide-protein complexes under physiological conditions .

Data Contradiction and Reproducibility Analysis

Q. How should researchers address variability in reported synthetic yields (e.g., 58% vs. 75% for similar derivatives)?

- Critical variables :

- Reproducibility protocol : Standardize reagent sources (e.g., Sigma-Aldry vs. TCI) and validate via independent synthesis .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。